molecular formula C11H10Cl3NO2 B12896246 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one CAS No. 62300-90-7

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Cat. No.: B12896246
CAS No.: 62300-90-7
M. Wt: 294.6 g/mol
InChI Key: RBWYRAQWXIIIRP-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-hydroxyquinoline and 2,2-dichloroethanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base).

    Reaction Steps: The key steps include the formation of the quinoline ring, chlorination, and subsequent hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like ammonia (NH3) or thiourea (NH2CSNH2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution with an amine may produce an aminoquinoline derivative.

Scientific Research Applications

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial agent with hydroxyl and chloro substituents.

    Quinoline: The parent compound of the quinoline family, used in various chemical and pharmaceutical applications.

Uniqueness

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and hydroxy substituents make it a versatile intermediate for further chemical modifications.

Properties

CAS No.

62300-90-7

Molecular Formula

C11H10Cl3NO2

Molecular Weight

294.6 g/mol

IUPAC Name

2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2

InChI Key

RBWYRAQWXIIIRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl

Origin of Product

United States

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